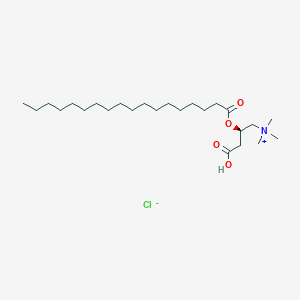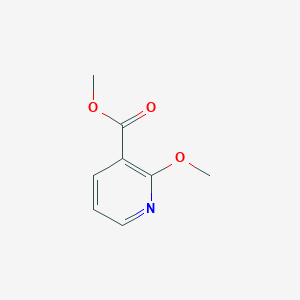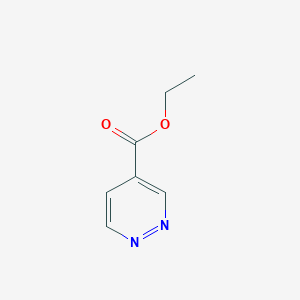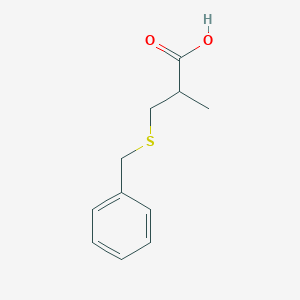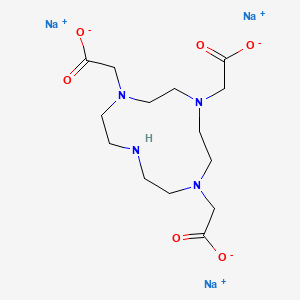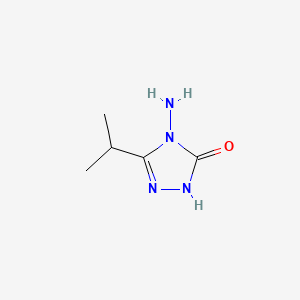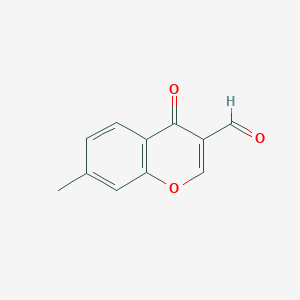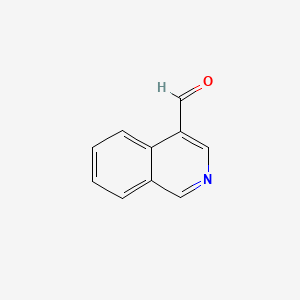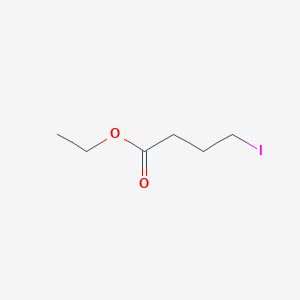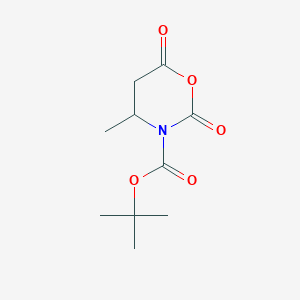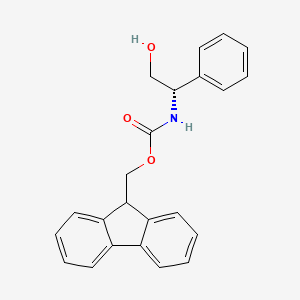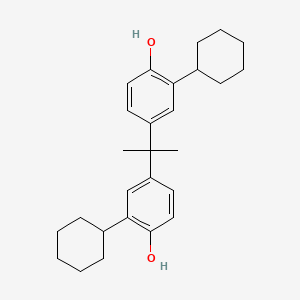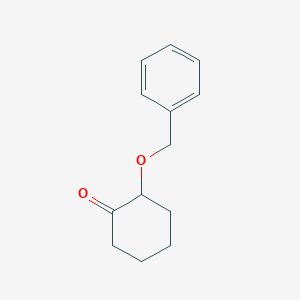
Cyclohexanone, 2-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(phenylmethoxy)-, is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where a phenylmethoxy group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(phenylmethoxy)-, can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(phenylmethoxy)-, may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(phenylmethoxy)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanone, 2-(phenylmethoxy)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanone, 2-(phenylmethoxy)-, exerts its effects involves interactions with various molecular targets and pathways. The phenylmethoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to changes in biological activity. The ketone group can also participate in nucleophilic addition reactions, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the phenylmethoxy group.
Benzyl Alcohol: A related compound that can be used as a precursor in the synthesis of cyclohexanone, 2-(phenylmethoxy)-.
Phenylmethanol: Another related compound with similar structural features.
Uniqueness
Cyclohexanone, 2-(phenylmethoxy)-, is unique due to the presence of both the cyclohexanone ring and the phenylmethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-phenylmethoxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFSJHSNQOYMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453852 |
Source


|
| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36713-55-0 |
Source


|
| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?
A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].
Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?
A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
